molecular formula C18H17NO B6604967 2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane CAS No. 2763760-27-4

2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane

Cat. No. B6604967
CAS RN: 2763760-27-4
M. Wt: 263.3 g/mol
InChI Key: IVZQHTKLJLOUNR-UHFFFAOYSA-N
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Description

“2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” is a type of bicyclo[2.1.1]hexane, which is a versatile platform for the exploration of chemical space . These structures have been proposed as bioisosteres of ortho- and meta-substituted benzenes . They provide new exciting opportunities for molecular design .


Synthesis Analysis

The synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” involves a photocatalytic intramolecular [2+2] cycloaddition approach . This strategy is based on the use of photochemistry to access new building blocks .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes have 10 different substituent vectors available . They can be prepared with substituent geometries that are non-existent in aromatic chemical space .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” include a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Bicyclo[2.1.1]hexanes serve as valuable building blocks for designing bioactive compounds. Their sp³-rich nature and strained ring system make them attractive as bio-isosteres. Medicinal chemists can exploit these properties to enhance solubility, activity, and conformational restriction in lead compounds .

Synthetic Chemistry and Novel Building Blocks

Researchers have developed efficient synthetic routes to access 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemical [2 + 2] cycloadditions provide a modular approach, allowing derivatization with various transformations. This opens up new chemical space for drug discovery and other applications .

Molecular Design and Functionalization

Bicyclo[2.1.1]hexanes with diverse substitution patterns are accessible through photocatalytic cycloaddition reactions. These bridge-functionalized species offer exciting opportunities for molecular design and tailored properties .

Materials Science and Polymer Chemistry

The unique three-dimensional arrangement of bicyclo[2.1.1]hexanes can influence material properties. Researchers explore their incorporation into polymers, nanomaterials, and supramolecular assemblies for specific applications .

Catalysis and Chiral Ligands

Chiral bicyclo[2.1.1]hexanes find use as ligands in asymmetric catalysis. Their rigid, conformationally restricted structures contribute to high selectivity in various transformations .

Natural Product Synthesis

Bicyclo[2.1.1]hexanes appear in natural products, and their synthesis provides access to complex molecules. Researchers study their role in total synthesis and biosynthetic pathways .

properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-2-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(19-12-13-10-17(19)11-13)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZQHTKLJLOUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1N(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,1'-Biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane

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